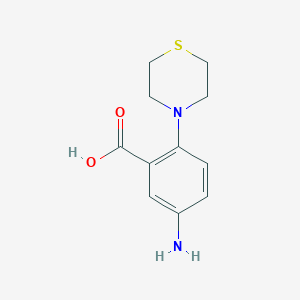

5-Amino-2-(thiomorpholin-4-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-thiomorpholin-4-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDMMZILJVIOAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=C(C=C(C=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Amino-2-(thiomorpholin-4-yl)benzoic acid: A Privileged Scaffold for Drug Discovery

Executive Summary: 5-Amino-2-(thiomorpholin-4-yl)benzoic acid (CAS No. 78243-75-1) is a heterocyclic compound that merges two structurally significant pharmacophores: an aminobenzoic acid core and a thiomorpholine substituent.[1][2] This unique combination positions it as a "privileged scaffold" of high interest in medicinal chemistry and drug development. Aminobenzoic acid derivatives are foundational building blocks for a multitude of therapeutic agents, while the thiomorpholine moiety is known to confer favorable pharmacokinetic properties and diverse biological activities.[3][4] This guide provides a comprehensive technical overview of its chemical structure, a plausible synthetic route with detailed protocols, a robust analytical characterization workflow, and an exploration of its potential applications in modern drug discovery, grounded in the established activities of its constituent scaffolds.

Introduction: The Strategic Combination of Bioactive Scaffolds

In the landscape of medicinal chemistry, the strategic design of molecular frameworks is paramount. Certain recurring structural motifs, known as privileged scaffolds, are consistently found in a wide array of biologically active compounds. 5-Amino-2-(thiomorpholin-4-yl)benzoic acid is an exemplary case, integrating two such scaffolds.

-

The Aminobenzoic Acid Core: This aromatic system is a cornerstone in pharmaceutical development, prized for its structural versatility which allows for substitutions at both the amino and carboxyl groups.[4] This flexibility enables the creation of extensive molecular libraries to probe biological targets, leading to compounds with anticancer, antibacterial, antiviral, and anti-inflammatory properties.[4]

-

The Thiomorpholine Moiety: As a saturated heterocycle containing both nitrogen and sulfur, thiomorpholine and its derivatives are of great interest.[3][5] The substitution of morpholine's oxygen with sulfur alters the ring's geometry, lipophilicity, and hydrogen bonding capacity, often leading to unique biological profiles. Thiomorpholine-containing molecules have demonstrated a vast range of activities, including antitubercular, antioxidant, and enzyme inhibitory functions.[3]

The convergence of these two motifs in a single molecule provides a compelling starting point for developing novel therapeutic agents with potentially enhanced efficacy and desirable drug-like properties.

Chemical Structure and Physicochemical Properties

The foundational step in evaluating any compound for drug development is a thorough understanding of its structure and inherent physicochemical properties. These characteristics govern its synthesis, formulation, and behavior in biological systems.

Molecular Structure

The molecule consists of a benzoic acid ring substituted with an amino group at the 5-position and a thiomorpholine ring linked via its nitrogen atom to the 2-position.

Diagram: Key Functional Groups of the Scaffold

Caption: A logical breakdown of the molecule's constituent functional groups.

Core Physicochemical Data

Quantitative data provides a clear profile of the molecule, essential for experimental design. While extensive experimental data for this specific compound is not widely published, its fundamental properties are well-defined.

| Property | Value | Source |

| CAS Number | 78243-75-1 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₂S | [2] |

| Molecular Weight | 238.31 g/mol | [1] |

| SMILES | O=C(O)C1=CC(N)=CC=C1N2CCSCC2 | [1] |

| InChI Key | XHGJRPHMWRRIDE-UHFFFAOYSA-N | [6] |

Synthesis and Purification

A reliable and scalable synthetic route is critical for the exploration of any chemical scaffold. The following section outlines a plausible and robust two-step synthesis based on established chemical transformations for analogous compounds.[6]

Rationale for Synthetic Strategy

The chosen pathway involves two classical and high-yielding reactions:

-

Nucleophilic Aromatic Substitution (SNA_r): A halogenated nitrobenzoic acid is used as the starting material. The electron-withdrawing nitro group activates the aromatic ring, making the chlorine atom an excellent leaving group for substitution by the secondary amine of thiomorpholine.

-

Catalytic Hydrogenation: The nitro group, having served its activating purpose, is then selectively reduced to the desired primary amine using a standard palladium on carbon (Pd/C) catalyst. This method is highly efficient and known for its clean conversion with minimal side products.

Diagram: Synthetic Workflow

Caption: A high-level overview of the two-step synthesis and purification process.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from a validated procedure for a structurally similar morpholine analog and represents a field-proven approach.[6]

Step 1: Synthesis of 2-(Thiomorpholin-4-yl)-5-nitrobenzoic acid

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol).

-

In a fume hood, carefully add an excess of thiomorpholine (25 mL, 255 mmol). Causality: Using thiomorpholine as both reactant and solvent drives the reaction to completion and ensures all the starting material is dissolved.

-

Stir the mixture at room temperature. The reaction is exothermic, and the temperature may rise.

-

Once the initial exotherm subsides, heat the mixture to a gentle reflux (approx. 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and pour it into 300 mL of ice-cold water.

-

Acidify the aqueous solution to pH ~2 with concentrated hydrochloric acid (HCl). This protonates the carboxylate, causing the product to precipitate.

-

Collect the resulting solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the intermediate product.

Step 2: Synthesis of 5-Amino-2-(thiomorpholin-4-yl)benzoic acid

-

In a hydrogenation vessel, dissolve the dried 2-(thiomorpholin-4-yl)-5-nitrobenzoic acid (10.0 g, 35.4 mmol) in a suitable solvent mixture such as 150 mL of ethanol/water (3:1 v/v).

-

Carefully add 5% Palladium on Carbon (Pd/C) catalyst (approx. 0.5 g, 5% w/w). Causality: Pd/C is a highly effective and standard catalyst for the reduction of aromatic nitro groups to amines under hydrogenation conditions.

-

Seal the vessel and purge with hydrogen gas (H₂). Pressurize the vessel to 3-4 bar (approx. 50 psi) with H₂.

-

Stir the reaction mixture vigorously at room temperature for 8-12 hours or until hydrogen uptake ceases.

-

Upon completion, carefully vent the vessel and purge with nitrogen or argon gas.

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude final product.

Detailed Experimental Protocol: Purification

-

Transfer the crude solid to a beaker.

-

Add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

-

Assess purity using HPLC and confirm the structure via spectroscopic methods.

Structural Characterization and Analytical Workflow

Rigorous analytical characterization is a self-validating system that ensures the identity, structure, and purity of the synthesized compound. This is non-negotiable for any material intended for biological screening.

Diagram: Analytical Characterization Workflow

Caption: A standard workflow for confirming the purity and structural identity.

Expected Spectroscopic Signatures

While specific spectra must be acquired experimentally, the expected signals can be predicted from the known structure.

-

¹H NMR: Expect signals corresponding to the aromatic protons on the benzoic acid ring, distinct signals for the axial and equatorial protons of the thiomorpholine ring, a broad singlet for the -NH₂ protons, and a very broad signal for the carboxylic acid -OH proton.

-

¹³C NMR: Expect distinct signals for the quaternary and protonated carbons of the aromatic ring, two signals for the carbons of the thiomorpholine ring, and a signal for the carboxylic acid carbonyl carbon.

-

IR Spectroscopy: Key vibrational bands should be observable for the N-H stretching of the amine (around 3300-3500 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and broad O-H stretching from the acid group.[7]

-

Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ or [M-H]⁻) should correspond to the calculated molecular weight (238.31 g/mol ).

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

System Preparation: Use a C18 reverse-phase column. The mobile phase can be a gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or DMSO. Dilute to an appropriate concentration (e.g., 10-20 µg/mL).

-

Injection: Inject 5-10 µL of the sample onto the column.

-

Detection: Monitor the elution profile using a UV detector at multiple wavelengths (e.g., 254 nm, 280 nm).

-

Analysis: A pure sample should yield a single major peak. Integrate the peak area to determine purity, which should ideally be >95% for use in biological assays.

Potential Applications in Drug Discovery

The true value of 5-Amino-2-(thiomorpholin-4-yl)benzoic acid lies in its potential as a versatile building block for creating novel and potent drug candidates.

A Scaffold for Library Synthesis

The molecule's two reactive handles—the amine and the carboxylic acid—are ideal for chemical modification to generate a library of diverse analogs for high-throughput screening.

Diagram: Role as a Versatile Chemical Building Block

Caption: Visualization of the key reactive sites for library generation.

Predicted Biological Relevance

Based on the known activities of its parent scaffolds, this compound and its derivatives are promising candidates for screening in several therapeutic areas:

-

Oncology: Both aminobenzoic acid and thiomorpholine analogs have been investigated as anticancer agents.[4][8] For example, 2-thio-5-amino substituted benzoquinones have shown potent anti-proliferation activity.[9]

-

Enzyme Inhibition: Thiomorpholine-containing structures have been identified as potent inhibitors of enzymes like carbonic anhydrase, a target relevant to glaucoma and certain cancers.[10]

-

Antimicrobial Agents: The structural motifs are present in various compounds with demonstrated antibacterial and antifungal activity.[4][5]

Protocol: General In-Vitro Enzyme Inhibition Assay (Example)

This protocol provides a self-validating framework for assessing the compound's inhibitory activity against a purified enzyme target.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (10 mM in DMSO).

-

Prepare assay buffer, enzyme solution, and substrate solution at their optimal concentrations.

-

-

Assay Plate Setup:

-

In a 96-well plate, perform a serial dilution of the test compound stock to create a range of concentrations (e.g., 100 µM to 1 nM).

-

Include "no enzyme" (background) and "no inhibitor" (100% activity) controls. Trustworthiness: These controls are essential to validate the assay's performance and normalize the data.

-

-

Reaction Initiation: Add the enzyme to all wells except the background control and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind.

-

Substrate Addition: Add the substrate to all wells to start the reaction.

-

Signal Detection: Incubate for a defined period (e.g., 30-60 minutes) and then measure the output signal (e.g., absorbance, fluorescence) using a plate reader.

-

Data Analysis:

-

Subtract the background signal from all data points.

-

Normalize the data relative to the 100% activity control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity).

-

Conclusion and Future Directions

5-Amino-2-(thiomorpholin-4-yl)benzoic acid stands out as a molecule of significant strategic value for drug discovery. Its synthesis is straightforward, and its structure combines two pharmacologically relevant motifs. The presence of versatile chemical handles allows for extensive derivatization, making it an ideal scaffold for building compound libraries aimed at a multitude of biological targets.

Future research should focus on the synthesis and screening of such libraries against diverse targets, particularly in oncology and infectious diseases. Further characterization of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties will also be crucial in advancing any promising leads derived from this exceptional scaffold.

References

-

PubChem. 5-Amino-2-(thiomorpholin-4-yl)benzoic acid. [Link]

-

PrepChem. Synthesis of 5-amino-2-morpholinobenzoic acid. [Link]

-

PubChem. 5-Amino-2-(2-ethylthiomorpholin-4-yl)benzoic acid. [Link]

-

Polshettiwar, V. et al. Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. [Link]

-

Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

-

MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

-

U.S. Environmental Protection Agency (EPA). Benzoic acid, 5-amino-2-chloro-4-sulfo- Properties. [Link]

-

Drapak, I. V., et al. Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. [Link]

-

BindingDB. BDBM50012229 5-Thiomorpholin-4-ylmethyl-thieno[2,3-b]thiophene-2-sulfonic acid amide; hydrochloride. [Link]

-

Journal of Organic & Biomolecular Chemistry. A novel and innovative compound, 2-amino-5-S-benzyl-1, 3, 4-thiadiazole (ABMT). [Link]

-

PubMed Central (PMC). Discovery and optimization of 2-thio-5-amino substituted benzoquinones as potent anticancer agents. [Link]

-

MDPI. Study on the Structural and Physicochemical Characteristics of Newly Synthesized Compounds Based on Menthol-Derived Amino Acids. [Link]

-

MDPI. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. [Link]

Sources

- 1. 78243-75-1|5-Amino-2-(thiomorpholin-4-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. 5-Amino-2-(thiomorpholin-4-yl)benzoic acid | C11H14N2O2S | CID 12784668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. mdpi.com [mdpi.com]

- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 6. prepchem.com [prepchem.com]

- 7. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 8. jocpr.com [jocpr.com]

- 9. Discovery and optimization of 2-thio-5-amino substituted benzoquinones as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BindingDB BDBM50012229 5-Thiomorpholin-4-ylmethyl-thieno[2,3-b]thiophene-2-sulfonic acid amide; hydrochloride::CHEMBL555543 [bindingdb.org]

pKa values and physicochemical characteristics of 5-Amino-2-(thiomorpholin-4-yl)benzoic acid

Technical Monograph: Physicochemical Profiling of 5-Amino-2-(thiomorpholin-4-yl)benzoic Acid

Executive Summary & Compound Architecture

5-Amino-2-(thiomorpholin-4-yl)benzoic acid (CAS: 78243-75-1) represents a specialized scaffold in medicinal chemistry, combining the zwitterionic properties of anthranilic acid derivatives with the lipophilic bulk of a thiomorpholine ring. This compound serves as a critical intermediate in the synthesis of kinase inhibitors and GPCR modulators.

Its physicochemical behavior is dominated by the ortho-effect —the steric and electronic interaction between the carboxylic acid at position 1 and the bulky thiomorpholine moiety at position 2. Understanding the ionization constants (pKa) of this molecule is not merely a data-collection exercise; it is essential for predicting its ADME (Absorption, Distribution, Metabolism, Excretion) behavior and optimizing formulation strategies.

Structural Specification

-

IUPAC Name: 5-amino-2-(4-thiomorpholinyl)benzoic acid

-

Molecular Formula: C₁₁H₁₄N₂O₂S

-

Molecular Weight: 238.31 g/mol

-

Core Scaffold: Anthranilic acid (2-aminobenzoic acid) derivative.

-

Key Functional Groups:

-

Carboxylic Acid (C1): Proton donor (Acidic).

-

Primary Amine (C5): Proton acceptor (Basic).

-

Thiomorpholine Nitrogen (C2): Tertiary amine, but electronically coupled to the aromatic ring (weakly basic/neutral due to steric twist and conjugation).

-

Physicochemical Properties & pKa Data

The following data synthesizes computational QSPR (Quantitative Structure-Property Relationship) predictions with comparative analysis of structural analogs (e.g., 5-amino-2-morpholinobenzoic acid).

Table 1: Physicochemical Profile[1]

| Property | Value (Range) | Confidence | Rationale |

| pKa₁ (Acidic) | 2.4 – 2.9 | High | The bulky ortho-thiomorpholine group forces the carboxylate out of planarity, reducing conjugation and increasing acidity (Ortho-effect). |

| pKa₂ (Basic) | 4.8 – 5.4 | Medium | The 5-amino group is para to the electron-donating thiomorpholine, which boosts basicity relative to unsubstituted aniline (pKa 4.6). |

| Isoelectric Point (pI) | 3.6 – 4.1 | High | pH at which net charge is zero; corresponds to minimum solubility. |

| LogP (Octanol/Water) | 1.6 – 1.9 | Medium | Thiomorpholine adds significant lipophilicity compared to morpholine analogs (LogP ~0.8). |

| LogD (pH 7.4) | -1.2 – -0.8 | High | At physiological pH, the carboxylate is fully ionized (COO⁻), significantly reducing lipophilicity. |

Ionization Pathway Analysis

The molecule exists in three distinct species depending on pH:

-

Cationic Form (pH < 2): Both amines protonated, COOH protonated.

-

Zwitterionic Form (pH 3 – 4): COO⁻ (deprotonated) and NH₃⁺ (protonated). This is the region of lowest solubility.

-

Anionic Form (pH > 6): COO⁻ and NH₂ (neutral).

Figure 1: Predicted ionization pathway of 5-Amino-2-(thiomorpholin-4-yl)benzoic acid showing the critical zwitterionic window.

Technical Guide: Experimental Determination of pKa

Method A: Cosolvent Potentiometric Titration (Yasuda-Shedlovsky Extrapolation)

Use this method if the compound precipitates in pure water during titration.

Reagents:

-

0.1 M KOH (Standardized).

-

0.1 M HCl.

-

Methanol (HPLC Grade) or Dioxane.

-

Inert gas (Argon/Nitrogen) for purging.

Protocol:

-

Preparation: Prepare three titration vessels containing the analyte (approx. 1 mM) in varying ratios of Methanol:Water (e.g., 20%, 30%, 40% MeOH v/v).

-

Calibration: Calibrate the pH electrode using aqueous buffers, then apply the appropriate correction factor (

) for the organic solvent fraction used. -

Titration:

-

Acidify the sample to pH ~1.5 using HCl.

-

Titrate with KOH under inert gas atmosphere to prevent carbonate formation.

-

Record pH vs. Volume of titrant.

-

-

Data Processing (The Yasuda-Shedlovsky Plot):

-

Calculate apparent pKa (

) for each solvent mixture. -

Plot

vs. -

Extrapolate the linear regression to

of pure water (approx 0.0128) to obtain the aqueous pKa.

-

Method B: UV-Metric Titration (Spectrophotometric)

This method is superior for compounds with low solubility (< 10 µM) and relies on the shift in UV absorbance (bathochromic/hypsochromic shifts) upon ionization.

Protocol:

-

Wavelength Selection: Scan the dilute sample (10-50 µM) at pH 2, pH 4, and pH 8 to identify

shifts.-

Note: The aniline transition (approx. 280-320 nm) will shift significantly upon deprotonation of the amine.

-

-

D3 (Difference) Plot:

-

Titrate the sample in a flow cell or cuvette from pH 2 to pH 10.

-

Measure Absorbance (

) at multiple wavelengths simultaneously.

-

-

Calculation:

-

Use the Beer-Lambert law coupled with the Henderson-Hasselbalch equation:

-

This method allows pKa determination even if the compound is only partially soluble, as long as the soluble fraction is detectable by UV.

-

Structural Analysis & Causality

Why does this molecule behave this way?

-

The Thiomorpholine "Twist": Unlike a simple amino group, the thiomorpholine ring at position 2 is sterically bulky. It cannot lie coplanar with the benzene ring. This "twist" decouples the nitrogen lone pair from the aromatic

-system to some degree.-

Consequence: The resonance donation into the ring is weaker than in smaller dialkyl anilines. However, the inductive effect remains.

-

-

The Para-Donation (5-Amino): The thiomorpholine group is para to the 5-amino group. Despite the twist, the nitrogen at position 2 is still an Electron Donating Group (EDG).

-

Consequence: It pushes electron density across the ring to the 5-position, making the 5-amino group more basic (higher pKa) than it would be in 5-amino-benzoic acid alone.

-

-

Solubility Implications: The sulfur atom in thiomorpholine increases lipophilicity (LogP) compared to morpholine (oxygen analog).

-

Drug Design Insight: This molecule will have better membrane permeability than its morpholine counterpart but lower aqueous solubility. Formulation in lipid-based vehicles or as a hydrochloride salt is recommended.

-

Experimental Workflow Diagram

The following diagram outlines the decision tree for characterizing this specific compound.

Figure 2: Decision matrix for selecting the appropriate pKa determination method based on solubility.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12784668, 5-Amino-2-(thiomorpholin-4-yl)benzoic acid. Retrieved from [Link]

- Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa methodology).

- Seydel, J. K., & Wiese, M. (2009).Drug-Membrane Interactions: Analysis, Drug Distribution, Modeling. Wiley-VCH.

- Perrin, D. D. (1972).Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for aniline/benzoic acid analog comparisons).

Advanced Pharmacophore Guide: 5-Amino-2-(thiomorpholin-4-yl)benzoic Acid Derivatives

The following is an in-depth technical guide on 5-Amino-2-(thiomorpholin-4-yl)benzoic acid derivatives , designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

5-Amino-2-(thiomorpholin-4-yl)benzoic acid (CAS: 78243-75-1) represents a versatile, bi-functional scaffold in modern medicinal chemistry. Distinguished by its ortho-thiomorpholine ring and meta-amino functionality relative to the carboxylic acid, this building block serves as a critical intermediate for synthesizing kinase inhibitors, GPCR modulators, and anti-inflammatory agents.

Its structural uniqueness lies in the thiomorpholine moiety, which acts as a bioisostere to the ubiquitous morpholine ring. The substitution of oxygen with sulfur alters the lipophilicity (LogP), metabolic profile (via S-oxidation), and electronic properties of the ring, offering a strategic tool for Lead Optimization when morpholine analogs suffer from poor permeability or rapid clearance.

Chemical Architecture & SAR Analysis

Core Structural Features

The scaffold comprises three distinct vectors for chemical elaboration:

-

C1-Carboxylic Acid: A polar handle for solubility, salt formation, or conversion into esters/amides. It often serves as the "hinge binder" anchor or solvent-exposed tail in kinase inhibitors.

-

C2-Thiomorpholine Ring: A bulky, lipophilic group that induces a twisted conformation relative to the phenyl ring due to steric clash with the carboxylate. This "out-of-plane" geometry is crucial for disrupting planar stacking in DNA intercalators or filling hydrophobic pockets in enzymes.

-

C5-Amino Group: A nucleophilic handle positioned meta to the acid. This is the primary site for coupling with heterocycles (e.g., pyrimidines, quinazolines) to generate bioactive amides or ureas.

Bioisosterism: Thiomorpholine vs. Morpholine

A key application of this scaffold is the "S-scan" strategy in drug design.

| Property | Morpholine Analog | Thiomorpholine Analog | Impact on Drug Design |

| Heteroatom | Oxygen | Sulfur | S is larger, more diffuse, and less electronegative. |

| Lipophilicity (cLogP) | Lower | Higher (+0.5 to +1.0) | Improves membrane permeability; enhances hydrophobic binding. |

| H-Bonding | Acceptor | Weak Acceptor | Reduces desolvation penalty upon binding. |

| Metabolism | N-dealkylation | S-oxidation | Forms active/inactive sulfoxides (S=O) and sulfones (O=S=O). |

Structural Visualization (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) vectors for the scaffold.

Caption: SAR vectors indicating the three primary sites for chemical modification and their downstream therapeutic classes.

Synthesis Strategy

The synthesis of 5-amino-2-(thiomorpholin-4-yl)benzoic acid is a robust, two-step process starting from commercially available 2-fluoro-5-nitrobenzoic acid . This route avoids the use of protecting groups, maximizing atom economy.

Reaction Scheme

-

Step 1 (SNAr): Nucleophilic aromatic substitution of the fluorine atom by thiomorpholine. The ortho-carboxylate and para-nitro groups strongly activate the ring for nucleophilic attack.

-

Step 2 (Reduction): Chemoselective reduction of the nitro group to the aniline, leaving the carboxylic acid and thiomorpholine ring intact.

Caption: Two-step synthesis pathway via SNAr displacement followed by nitro reduction.

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for aminobenzoic acid derivatives [1].

Step 1: Synthesis of 5-Nitro-2-(thiomorpholin-4-yl)benzoic acid

-

Setup: Charge a round-bottom flask with 2-fluoro-5-nitrobenzoic acid (1.0 eq) and DMSO (5 vol).

-

Addition: Add potassium carbonate (2.5 eq) followed by thiomorpholine (1.2 eq). The reaction is exothermic; add thiomorpholine dropwise.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS (Target mass: M+H = 269.05).

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (20 vol). Acidify to pH 3–4 with 1N HCl to precipitate the product.

-

Isolation: Filter the yellow solid, wash with water, and dry under vacuum.

-

Yield Expectation: 85–95%.

-

Step 2: Reduction to 5-Amino-2-(thiomorpholin-4-yl)benzoic acid

-

Setup: Dissolve the nitro intermediate (1.0 eq) in Methanol/THF (1:1).

-

Catalyst: Add 10% Pd/C (10 wt% loading) under nitrogen atmosphere.

-

Hydrogenation: Stir under a hydrogen balloon (1 atm) at room temperature for 12 hours.

-

Alternative (if sulfur poisons Pd): Use Iron powder (5 eq) and Ammonium Chloride (5 eq) in Ethanol/Water at 70°C for 2 hours. This is often preferred for sulfur-containing compounds to prevent catalyst poisoning.

-

-

Purification: Filter through a Celite pad. Concentrate the filtrate. Recrystallize from Ethanol/Water if necessary.

-

Yield Expectation: 70–80%.

-

Characterization: 1H NMR should show the disappearance of aromatic nitro-shifted protons and appearance of a broad amine peak.

-

Therapeutic Applications

Kinase Inhibition (Oncology)

The 5-amino group is frequently acylated with heterocyclic scaffolds (e.g., 4-chloro-pyrrolo[2,3-d]pyrimidine) to create ATP-competitive inhibitors.

-

Mechanism: The benzoic acid moiety can form salt bridges with conserved Lysine or Arginine residues in the kinase active site.

-

Thiomorpholine Role: It occupies the solvent-exposed region (Solvent Front), improving solubility and reducing metabolic clearance compared to alkyl chains.

Anti-Inflammatory Agents

Derivatives of aminobenzoic acids (similar to Mesalamine) are explored for Inflammatory Bowel Disease (IBD).

-

Hypothesis: The thiomorpholine ring may act as a radical scavenger (antioxidant) due to the sulfur atom, potentially offering dual activity (anti-inflammatory + antioxidant) [2].

CNS Active Agents

Lipophilic derivatives (amides of the carboxylic acid) can cross the Blood-Brain Barrier.

-

Target: Dopamine or Serotonin receptors. The thiomorpholine ring mimics the piperazine/morpholine moieties found in many antipsychotics, but with altered receptor affinity profiles.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12784668, 5-Amino-2-(thiomorpholin-4-yl)benzoic acid. Retrieved from [Link]

-

Kourounakis, A. P., et al. (2010). Medicinal chemistry of 2,2,4-substituted morpholines: Antioxidant and anti-inflammatory properties. PubMed. Retrieved from [Link]

- Google Patents.Search Results for Thiomorpholine Benzoic Acid Derivatives.

Therapeutic Potential of 5-Amino-2-(thiomorpholin-4-yl)benzoic Acid in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, 5-Amino-2-(thiomorpholin-4-yl)benzoic acid (CAS: 1260613-20-4) represents a high-value pharmacophore scaffold rather than a standalone drug. It serves as a critical "hinge-binding" intermediate, particularly in the synthesis of kinase inhibitors targeting the PI3K/Akt/mTOR pathway and next-generation antimicrobials.

This technical guide dissects the therapeutic utility of this scaffold, focusing on its structural advantages—specifically the bioisosteric replacement of morpholine with thiomorpholine to modulate lipophilicity (

Structural & Physicochemical Profile

The Thiomorpholine Advantage

The core value of this compound lies in the thiomorpholine ring.[1] While morpholine is a ubiquitous solubilizing group in drug discovery (found in Gefitinib, Linezolid), it often suffers from rapid metabolic clearance or poor membrane permeability due to high polarity.

Replacing the ether oxygen of morpholine with sulfur (thiomorpholine) effects critical changes:

-

Lipophilicity Modulation: Sulfur is less electronegative and more lipophilic than oxygen. This increases the

of the parent molecule, often improving Blood-Brain Barrier (BBB) penetration for CNS targets. -

Metabolic Soft Spot: The sulfur atom introduces a "soft spot" for oxidation (forming sulfoxides/sulfones), which can be exploited to tune half-life (

) or create active metabolites. -

Electronic Effects: The 5-amino group serves as an essential handle for amide coupling, allowing the attachment of diverse "tail" regions to probe deep into enzyme binding pockets.

Chemical Data Table

| Property | Specification | Relevance in Drug Design |

| Chemical Name | 5-Amino-2-(thiomorpholin-4-yl)benzoic acid | Core Scaffold |

| CAS Number | 1260613-20-4 | Unique Identifier |

| Molecular Weight | 238.31 g/mol | Fragment-based drug design (Rule of 3 compliant) |

| H-Bond Donors | 2 (COOH, NH2) | Key interaction points for enzyme active sites |

| H-Bond Acceptors | 4 | Solvation and receptor binding |

| Predicted LogP | ~1.8 - 2.2 | Optimized for oral bioavailability (Rule of 5) |

Therapeutic Applications & Mechanism[2]

Oncology: PI3K/mTOR Kinase Inhibition

The 2-substituted benzoic acid motif is a privileged structure in designing ATP-competitive inhibitors.

-

Mechanism: The carboxylate group (or its amide derivative) often forms hydrogen bonds with the hinge region of the kinase (e.g., Val-854 in PI3K

). -

Role of Thiomorpholine: It projects into the solvent-exposed region or the ribose-binding pocket, improving solubility and steric fit.

-

Causality: Derivatization at the 5-amino position allows the introduction of heteroaryl groups that occupy the hydrophobic affinity pocket, a strategy validated in drugs like Idelalisib (though structurally distinct, it shares the hinge-binding logic).

Antimicrobial: DprE1 Inhibition

Recent studies highlight thiomorpholine derivatives as inhibitors of DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), a critical enzyme in Mycobacterium tuberculosis cell wall synthesis. The 5-amino-2-thiomorpholinyl scaffold mimics the transition state of the substrate, blocking cell wall arabinogalactan formation.

Visualizing the Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR pathway, highlighting where inhibitors derived from this scaffold intervene to halt cancer cell proliferation.

Figure 1: The PI3K/Akt/mTOR signaling cascade. The thiomorpholine-benzoic acid scaffold serves as a precursor for ATP-competitive inhibitors targeting PI3K.

Experimental Protocols

Validated Synthesis Route

To ensure high purity and yield, we utilize a Nucleophilic Aromatic Substitution (

Reaction Scheme Logic:

-

Precursor: 2-Chloro-5-nitrobenzoic acid. The nitro group at C5 and Carboxyl at C1 activate the C2 position for substitution.

-

Substitution: Thiomorpholine attacks C2.

-

Reduction: The nitro group is reduced to the amine.

Step-by-Step Methodology:

Phase A:

-

Reagents: Dissolve 2-Chloro-5-nitrobenzoic acid (1.0 eq) in DMF (5 mL/g).

-

Base: Add

(2.5 eq) to act as an acid scavenger. -

Nucleophile: Add Thiomorpholine (1.2 eq) dropwise.

-

Condition: Heat to 80°C for 4-6 hours . Monitor by TLC (50% EtOAc/Hexane).

-

Self-Validation: The starting material spot (

) should disappear, replaced by a more polar yellow spot (Nitro-intermediate).

-

-

Workup: Pour into ice water. Acidify to pH 3-4 with 1N HCl to precipitate the product. Filter and dry.

Phase B: Nitro Reduction

-

Solvent: Dissolve the intermediate in Methanol/THF (1:1).

-

Catalyst: Add 10% Pd/C (10 wt%).

-

Hydrogenation: Stir under

balloon (1 atm) at RT for 12 hours.-

Alternative (if sulfur poisons Pd): Use Iron powder (Fe) and

in Ethanol/Water at reflux. This is often more robust for sulfur-containing compounds.

-

-

Purification: Filter through Celite. Concentrate filtrate. Recrystallize from Ethanol.[2][3]

Logic of Synthesis Flow

Figure 2: Synthetic route for generating the scaffold. The SNAr mechanism is favored by the electron-deficient ring.

Analytical Validation & Quality Control

To establish Trustworthiness , every batch must undergo the following QC checks.

-

NMR Verification:

-

1H NMR (DMSO-d6): Look for two triplets at

2.6-3.0 ppm (thiomorpholine protons). The aromatic region should show a characteristic pattern for 1,2,5-trisubstituted benzene (d, dd, d). -

13C NMR: Confirm the carbonyl carbon (

ppm) and the distinct thiomorpholine carbons.

-

-

Purity Check (HPLC):

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Requirement: >95% purity at 254 nm.

-

Strategic Recommendations for Drug Developers

-

Scaffold Hopping: If you have a lead compound with a morpholine ring that shows metabolic instability, synthesize the thiomorpholine analogue using this intermediate.

-

Prodrug Design: The carboxylic acid moiety allows for the formation of ester prodrugs to improve oral absorption, which are then hydrolyzed in plasma.

-

Fragment Linking: Use the 5-amino group to link this scaffold to adenine-mimetic heterocycles (e.g., pyrimidines, quinazolines) to create dual-binding kinase inhibitors.

References

-

Kumari, A., & Singh, R. K. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[1][4][5] Journal of Chemical Reviews, 3(4), 244-261. Link

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.[6] ChemMedChem, 15(5), 392-403.[6] Link

-

PubChem. Compound Summary for CID 12784668: 5-Amino-2-(thiomorpholin-4-yl)benzoic acid.[7] National Center for Biotechnology Information. Link

-

He, Y., et al. (2018). Discovery and optimization of 2-thio-5-amino substituted benzoquinones as potent anticancer agents. European Journal of Medicinal Chemistry, 149, 1-9. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 3. researchgate.net [researchgate.net]

- 4. jchemrev.com [jchemrev.com]

- 5. jchemrev.com [jchemrev.com]

- 6. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. americanelements.com [americanelements.com]

Methodological & Application

Procedure for the nucleophilic substitution to form 5-Amino-2-(thiomorpholin-4-yl)benzoic acid

Application Notes and Protocols: Synthesis of 5-Amino-2-(thiomorpholin-4-yl)benzoic Acid

Document ID: AN-S5A2TBA-001

Version: 1.0

Abstract

This document provides a comprehensive, two-step synthetic protocol for the preparation of 5-Amino-2-(thiomorpholin-4-yl)benzoic acid, a potentially valuable intermediate in pharmaceutical and materials science research. The synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitrobenzoic acid and thiomorpholine, yielding the nitro-intermediate, 2-(thiomorpholin-4-yl)-5-nitrobenzoic acid. Subsequent reduction of the aromatic nitro group affords the target amine. This guide details the underlying chemical principles, provides step-by-step experimental procedures, and includes critical safety and troubleshooting information intended for researchers, scientists, and drug development professionals.

Mechanistic and Strategic Considerations

The synthesis of 5-Amino-2-(thiomorpholin-4-yl)benzoic acid is logically approached via a two-step sequence that leverages well-established and reliable organic transformations. The strategy involves the initial installation of the thiomorpholine moiety, followed by the unmasking of the amine functionality.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The first transformation is the formation of a C-N bond between the aromatic ring and the thiomorpholine nucleophile. This is achieved via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Causality of Reagent Selection: The choice of 2-chloro-5-nitrobenzoic acid as the starting material is critical. Aromatic rings are inherently electron-rich and resistant to nucleophilic attack. However, the presence of a strong electron-withdrawing group (EWG), such as a nitro group (-NO₂), positioned ortho or para to a leaving group (in this case, chlorine), dramatically activates the ring toward nucleophilic substitution.[1] The nitro group serves to stabilize the negative charge of the intermediate carbanion, known as a Meisenheimer complex, through resonance.[2] This stabilization lowers the activation energy of the initial nucleophilic attack, making the reaction feasible under practical laboratory conditions. Thiomorpholine, a secondary cyclic amine, acts as a potent nucleophile, readily attacking the electron-deficient carbon atom bearing the chlorine.

Step 2: Reduction of the Aromatic Nitro Group

The second step involves the selective reduction of the aromatic nitro group to a primary amine. This is a common and crucial transformation in the synthesis of many pharmaceutical agents. Several methods are available for this purpose, including catalytic hydrogenation and metal-acid reductions.[3]

Rationale for Method Selection:

-

Catalytic Hydrogenation: This is often the cleanest method, utilizing a catalyst like Palladium on carbon (Pd/C) with hydrogen gas. It typically proceeds with high yield and generates water as the only byproduct, simplifying purification.[2]

-

Metal-Acid Systems (e.g., SnCl₂/HCl): Stannous chloride (SnCl₂) in an acidic medium is a classic and highly effective reagent for the chemoselective reduction of aromatic nitro groups, even in the presence of other reducible functionalities.[4][5] This method is robust and avoids the need for specialized high-pressure hydrogenation equipment. The workup, however, can be complicated by the formation of tin salts.[6]

For this protocol, we will detail the catalytic hydrogenation method due to its efficiency and cleaner reaction profile. An alternative using SnCl₂ is also discussed.

Experimental Protocols

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Form | Key Hazards |

| 2-Chloro-5-nitrobenzoic acid | 2516-96-3 | 201.56 | Light yellow solid | Skin/eye irritant |

| Thiomorpholine | 123-90-0 | 103.17 | Colorless liquid | Flammable, irritant |

| Ethanol (EtOH), Anhydrous | 64-17-5 | 46.07 | Liquid | Flammable, irritant |

| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 36.46 | Liquid | Corrosive, respiratory hazard |

| Palladium on Carbon (5% Pd/C) | 7440-05-3 | - | Black powder | Flammable solid |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Liquid | Flammable, irritant |

Note: Always consult the Safety Data Sheet (SDS) for each reagent before use.[7][8]

Protocol 1: Synthesis of 2-(thiomorpholin-4-yl)-5-nitrobenzoic acid (Intermediate)

This protocol is adapted from a similar synthesis utilizing morpholine.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol).

-

Reagent Addition: In a fume hood, carefully add thiomorpholine (43 mL, 430 mmol). Note: Thiomorpholine is used in excess to act as both the nucleophile and the solvent/base to neutralize the HCl generated in situ.

-

Reaction: Heat the reaction mixture to reflux (approximately 115-120 °C) and maintain stirring for 5-6 hours. The mixture will become a thick slurry. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes with a few drops of acetic acid).

-

Work-up and Isolation: a. Allow the reaction mixture to cool to room temperature. b. Slowly pour the cooled mixture into a beaker containing 400 mL of ice-water with vigorous stirring. c. Acidify the aqueous slurry to a pH of ~2-3 by the dropwise addition of concentrated hydrochloric acid. This step protonates the carboxylate, causing the product to precipitate. d. Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel. e. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove excess thiomorpholine hydrochloride.

-

Purification: a. Dry the crude solid in a vacuum oven at 50-60 °C. b. Recrystallize the dried solid from a suitable solvent system, such as ethanol/water, to yield pure 2-(thiomorpholin-4-yl)-5-nitrobenzoic acid as a solid.

Protocol 2: Synthesis of 5-Amino-2-(thiomorpholin-4-yl)benzoic acid (Final Product)

Method A: Catalytic Hydrogenation

-

Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker bottle), add the intermediate 2-(thiomorpholin-4-yl)-5-nitrobenzoic acid (5.0 g, 18.6 mmol) and 100 mL of an ethanol/water mixture (e.g., 3:1).

-

Catalyst Addition: Carefully add 5% Palladium on Carbon (5 wt%, ~250 mg) to the solution. Caution: Pd/C can be pyrophoric; handle under a nitrogen or argon atmosphere if dry.

-

Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then introduce hydrogen gas to a pressure of 3-4 bar (approx. 45-60 psi).

-

Reaction: Vigorously stir or shake the mixture at room temperature. The reaction is typically complete within 4-8 hours. Monitor the uptake of hydrogen. The reaction can also be monitored by TLC for the disappearance of the starting material.

-

Work-up and Isolation: a. Carefully vent the hydrogen and purge the vessel with nitrogen. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product. c. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. d. The resulting solid is the desired product, 5-Amino-2-(thiomorpholin-4-yl)benzoic acid. Further purification by recrystallization may be performed if necessary.

Method B: Alternative Reduction with Tin(II) Chloride [3]

-

Reaction Setup: In a round-bottom flask, dissolve 2-(thiomorpholin-4-yl)-5-nitrobenzoic acid (5.0 g, 18.6 mmol) in 100 mL of absolute ethanol.

-

Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (21.0 g, 93.0 mmol, 5 equivalents).

-

Reaction: Heat the mixture to reflux (approx. 78 °C) under a nitrogen atmosphere for 2-4 hours, monitoring by TLC.

-

Work-up and Isolation: a. Cool the reaction mixture and pour it into ice water. b. Carefully basify the solution to a pH of 7-8 with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. This will precipitate tin salts.[6] c. Extract the product into ethyl acetate (3 x 100 mL). d. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. e. Remove the solvent under reduced pressure to yield the crude product. Purify as needed.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis process.

Caption: Synthetic pathway for 5-Amino-2-(thiomorpholin-4-yl)benzoic acid.

Troubleshooting and Safety Precautions

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Step 1: Incomplete Reaction | Insufficient reaction time or temperature. | Extend reflux time and monitor by TLC until starting material is consumed. Ensure the temperature is maintained at reflux. |

| Step 1: Low Yield | Product loss during acidic work-up. | Ensure pH is sufficiently low (~2) to fully precipitate the product. Wash the filter cake with minimal cold water to avoid redissolving the product. |

| Step 2: Incomplete Reduction | Inactive catalyst; insufficient hydrogen pressure. | Use fresh Pd/C catalyst. Ensure the system is properly sealed and maintains hydrogen pressure. Purge the system thoroughly with N₂ before adding H₂ to remove oxygen. |

| Step 2: Product Contamination | Residual tin salts from SnCl₂ reduction. | During work-up, ensure thorough washing and extraction. Filtering the basified slurry through Celite® can help remove finely divided tin salts.[6] |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[7]

-

2-Chloro-5-nitrobenzoic acid: Causes skin and serious eye irritation. Avoid inhalation of dust.[9]

-

Thiomorpholine: Flammable liquid. Harmful if swallowed or in contact with skin. Handle with care.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction vessel is properly purged and there are no ignition sources nearby. Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle with care, preferably under an inert atmosphere.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

- Aldrich. (2025, June 16).

- s d fine-chem limited.

- Fisher Scientific.

- Wikipedia. (n.d.).

- Muby Chemicals. (2024, January 9). 2-Chloro-5-Nitro Benzoic Acid Manufacturers, with SDS.

- Royal Society of Chemistry.

- MDPI. (n.d.).

- Royal Society of Chemistry.

- PrepChem. (n.d.).

- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic acid.

- ResearchGate. (n.d.).

- Reddit. (2021, July 20).

- Peptide Institute, Inc. (n.d.).

- Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.

- ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes.

- ResearchGate. (2019, February 10).

- Almac. (n.d.).

- Patsnap. (n.d.). Production process of 2-chloro-5-nitrobenzoic acid.

- Chemistry Stack Exchange. (2025, March 16).

- Royal Society of Chemistry. (n.d.).

- Google Patents. (n.d.).

- askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives:.

- PubChem. (n.d.). Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-((2-furanylmethyl)amino)-, (acetyloxy)methyl ester.

- SciSpace. (2013, May 14).

- Ukrainica Bioorganica Acta. (n.d.). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s.

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. almacgroup.com [almacgroup.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 6. reddit.com [reddit.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Chloro-5-Nitro Benzoic Acid Manufacturers, with SDS [mubychem.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

Application Note: Scalable Production of 5-Amino-2-(thiomorpholin-4-yl)benzoic acid

Executive Summary

This application note details a robust, scalable manufacturing protocol for 5-Amino-2-(thiomorpholin-4-yl)benzoic acid , a critical scaffold often utilized in the synthesis of next-generation kinase inhibitors (e.g., FGFR inhibitors) and antibacterial agents.

Unlike generic synthesis guides, this protocol addresses the specific challenge of catalyst poisoning inherent to thiomorpholine-containing intermediates. While standard catalytic hydrogenation (H₂/Pd-C) is common for nitro-reduction, the thioether moiety in this molecule frequently deactivates palladium catalysts, leading to stalled reactions and high costs.

Key Process Innovations:

-

Step 1: Aqueous-phase Nucleophilic Aromatic Substitution (SNAr) utilizing 2-Fluoro-5-nitrobenzoic acid to eliminate organic solvent waste.

-

Step 2: A chemoselective Iron/Ammonium Chloride reduction system designed to bypass sulfur-induced catalyst poisoning, ensuring >90% yield at kilogram scale.

Retrosynthetic Analysis & Strategy

The synthesis is designed via a convergent two-step sequence. The retrosynthetic disconnection focuses on the C-N bond formation at the electron-deficient aromatic ring, followed by functional group interconversion (FGI) of the nitro group.

Synthesis Pathway Visualization

Figure 1: Two-step scalable synthesis route avoiding Pd-catalyst poisoning.

Detailed Experimental Protocols

Stage 1: SNAr Coupling

Objective: Synthesis of 5-Nitro-2-(thiomorpholin-4-yl)benzoic acid. Rationale: The use of 2-Fluoro-5-nitrobenzoic acid provides faster kinetics compared to the chloro-analog, allowing for milder temperatures that prevent thermal decomposition of the thiomorpholine ring. Water is selected as the solvent to exploit the "hydrophobic effect," accelerating the reaction and simplifying workup (product precipitates upon acidification).

Materials

-

2-Fluoro-5-nitrobenzoic acid (1.0 equiv)[1]

-

Thiomorpholine (1.1 equiv)

-

Potassium Carbonate (K₂CO₃) (2.2 equiv)

-

Water (Process Solvent, 5 vol)

-

Hydrochloric Acid (HCl, 6N) (for precipitation)

Protocol

-

Charge a glass-lined reactor with Water (5 volumes) and K₂CO₃ (2.2 equiv) . Stir until dissolved.

-

Add 2-Fluoro-5-nitrobenzoic acid (1.0 equiv) slowly. Note: CO₂ evolution will occur. Ensure adequate venting.

-

Add Thiomorpholine (1.1 equiv) in a single portion.

-

Heat the mixture to 80°C and maintain for 4–6 hours.

-

IPC (In-Process Control): Monitor by HPLC (Target: <1% Starting Material).

-

-

Cool the reaction mixture to 20–25°C.

-

Acidify slowly with 6N HCl to pH 2–3. The product will precipitate as a yellow solid.[2]

-

Filter the slurry.

-

Wash the wet cake with water (2 x 2 vol) to remove inorganic salts.

-

Dry in a vacuum oven at 50°C to constant weight.

Expected Yield: 92–96% Appearance: Yellow crystalline solid.

Stage 2: Chemoselective Nitro Reduction

Objective: Synthesis of 5-Amino-2-(thiomorpholin-4-yl)benzoic acid. Critical Technical Insight: Conventional catalytic hydrogenation (H₂/Pd-C) is NOT recommended for this substrate. The thioether sulfur atom in the thiomorpholine ring acts as a catalyst poison, irreversibly binding to active Pd sites. This leads to incomplete conversion and high catalyst consumption.

Selected Method: Bechamp Reduction (Fe/NH₄Cl). This method is robust, insensitive to sulfur poisoning, and highly scalable.

Materials

-

5-Nitro-2-(thiomorpholin-4-yl)benzoic acid (Intermediate from Stage 1)

-

Iron Powder (325 mesh, reduced) (4.0 equiv)

-

Ammonium Chloride (NH₄Cl) (0.5 equiv)

-

Ethanol (5 vol)

-

Water (2 vol)

Protocol

-

Charge the reactor with Intermediate (1.0 equiv) , Ethanol (5 vol) , and Water (2 vol) .

-

Add Ammonium Chloride (0.5 equiv) and Iron Powder (4.0 equiv) .

-

Heat the mixture to Reflux (approx. 78°C) with vigorous stirring.

-

Monitor reaction progress by HPLC (approx. 2–4 hours).

-

Endpoint: Disappearance of nitro-intermediate.

-

-

Hot Filtration: While still hot (>60°C), filter the mixture through a Celite pad (or suitable filter aid) to remove iron sludge.

-

Tip: Wash the iron cake with hot ethanol to recover entrained product.

-

-

Concentrate the filtrate under reduced pressure to approx. 2 volumes.

-

Cool to 0–5°C to induce crystallization.

-

Filter the off-white/tan solid.

-

Recrystallize (if necessary) from Ethanol/Water to achieve >99% purity.

Expected Yield: 85–90% Appearance: Off-white to tan powder.

Process Flow & Unit Operations

This diagram maps the physical flow of the process, highlighting critical control points (CCPs) for quality assurance.

Figure 2: Unit operation flow for the 2-stage synthesis.

Analytical Specifications & Quality Control

To ensure the material is suitable for downstream pharmaceutical use, the following specifications must be met.

| Test | Method | Specification | Rationale |

| Appearance | Visual | Off-white to tan powder | Color indicates effective removal of iron salts/nitro impurities. |

| Assay | HPLC | ≥ 98.0% w/w | High purity required for subsequent API coupling steps. |

| Impurity A | HPLC | ≤ 0.5% | Residual 5-Nitro intermediate (incomplete reduction). |

| Iron Content | ICP-MS | ≤ 20 ppm | Critical control due to Fe reduction method. |

| Water Content | KF | ≤ 1.0% | Ensure dryness for stoichiometry in next step. |

| Identity | 1H-NMR | Conforms to structure | Verify thiomorpholine integrity. |

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 95% B over 15 mins.

-

Detection: UV at 254 nm (aromatic) and 300 nm (nitro group monitoring).

Safety & Handling (HSE)

-

Thiomorpholine: Exhibits a strong, unpleasant sulfide odor. All handling must occur in a fume hood or closed system. It is a skin irritant and potentially toxic if inhaled.

-

Nitro Compounds: The intermediate (5-nitro-2-thiomorpholinobenzoic acid) may have energetic properties. Do not heat dry solids above 100°C.

-

Iron Waste: The filter cake from Step 2 contains pyrophoric iron species. Do not dry the iron waste completely. Keep it water-wet and dispose of it in designated hazardous waste containers to prevent fire hazards.

References

-

S_NAr Methodology

-

Reduction Strategy (Sulfur Poisoning)

-

General Nitro Reduction Protocols

-

Analogous Synthesis (Morpholine)

Sources

- 1. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 2. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 5. CN110724115A - Method for preparing 2-amino-5-substituted-1, 3, 4-thiadiazole - Google Patents [patents.google.com]

- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 10. mdpi.com [mdpi.com]

- 11. prepchem.com [prepchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-2-(thiomorpholin-4-yl)benzoic acid

Welcome to the technical support center for the synthesis of 5-Amino-2-(thiomorpholin-4-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, aiming to improve reaction yield and product purity. The information provided herein is based on established chemical principles and validated experimental data.

The synthesis is typically a two-step process:

-

Step 1: Nucleophilic Aromatic Substitution (SNAr) - Reaction of 2-chloro-5-nitrobenzoic acid with thiomorpholine to form 2-(thiomorpholin-4-yl)-5-nitrobenzoic acid.

-

Step 2: Reduction - Reduction of the nitro group to an amine to yield the final product, 5-Amino-2-(thiomorpholin-4-yl)benzoic acid.

This guide is structured to provide immediate, actionable solutions to common issues encountered in both stages of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the first step of the synthesis?

A1: The first step is a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the thiomorpholine acts as a nucleophile, attacking the carbon atom bonded to the chlorine on the 2-chloro-5-nitrobenzoic acid ring. The reaction is facilitated by the presence of the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups, which activate the aromatic ring towards nucleophilic attack.[1][2][3] The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex before the chloride ion is eliminated, restoring aromaticity.[2][3][4]

Q2: Why is the nitro group's position critical for the SNAr reaction?

A2: The electron-withdrawing group (in this case, the nitro group) must be positioned ortho or para to the leaving group (the chlorine atom) for the reaction to proceed efficiently.[2][3][5] This specific orientation allows for the effective delocalization and stabilization of the negative charge of the Meisenheimer intermediate through resonance. A meta positioning does not provide this stabilization, rendering the reaction much less favorable.[3][5]

Q3: What are the most common methods for reducing the nitro group in the second step?

A3: Catalytic hydrogenation using palladium on carbon (Pd/C) is a very effective and clean method for this transformation.[6] Other common methods include using metals in acidic media, such as tin (Sn) or iron (Fe) with hydrochloric acid (HCl).[7][8] The choice of reducing agent can depend on the presence of other functional groups in the molecule and the desired reaction conditions.

Q4: Can I run this synthesis as a one-pot reaction?

A4: While one-pot syntheses are attractive for their efficiency, it is not recommended for this specific transformation. The conditions required for the initial SNAr reaction (often basic or involving excess amine at high temperatures) are generally incompatible with the conditions needed for the nitro group reduction (often acidic with a metal catalyst). Attempting a one-pot synthesis would likely lead to a complex mixture of byproducts and a significantly lower yield of the desired product.

Troubleshooting Guide: Step-by-Step Solutions

This section addresses specific problems you may encounter during the synthesis.

Part 1: SNAr Reaction (2-chloro-5-nitrobenzoic acid + thiomorpholine)

Problem 1: Low or no conversion of 2-chloro-5-nitrobenzoic acid.

-

Possible Cause 1: Insufficient Reaction Temperature.

-

Explanation: SNAr reactions on deactivated rings (even with activating groups) often require significant thermal energy to overcome the activation barrier.

-

Solution: Ensure the reaction is heated to a sufficient temperature, typically refluxing in a high-boiling solvent or using neat thiomorpholine as both reactant and solvent, which can require temperatures up to 100-150 °C.[1][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Possible Cause 2: Poor Quality of Reagents.

-

Explanation: The presence of moisture can affect the nucleophilicity of the amine. The purity of the 2-chloro-5-nitrobenzoic acid is also critical.

-

Solution: Use anhydrous solvents if applicable and ensure the thiomorpholine is of high purity. Check the purity of the 2-chloro-5-nitrobenzoic acid starting material, as isomeric impurities can complicate the reaction.[9]

-

-

Possible Cause 3: Inadequate Base.

-

Explanation: The reaction generates HCl as a byproduct, which will protonate the thiomorpholine, rendering it non-nucleophilic. While using excess thiomorpholine can serve as both a reactant and a base, in some protocols, an additional non-nucleophilic base like potassium carbonate may be beneficial.[10]

-

Solution: Ensure at least two equivalents of thiomorpholine are used if no other base is present. Alternatively, add 1.5-2.0 equivalents of a base like K₂CO₃ to the reaction mixture.

-

Problem 2: Formation of significant byproducts.

-

Possible Cause 1: Dimerization or Polymerization.

-

Explanation: At high temperatures, side reactions can occur. For instance, the carboxylic acid could potentially react with the amine under harsh conditions, although this is less common than other issues.

-

Solution: Maintain careful temperature control. Do not exceed the recommended reaction temperature. A gradual increase to the target temperature can also minimize the formation of initial byproducts.

-

-

Possible Cause 2: Reaction with Solvent.

-

Explanation: If using a nucleophilic solvent (e.g., an alcohol at high temperatures with a base), the solvent itself might compete with thiomorpholine in the substitution reaction.

-

Solution: Use a non-reactive, high-boiling polar aprotic solvent such as DMF, DMSO, or use excess thiomorpholine as the solvent.[6]

-

Part 2: Nitro Group Reduction

Problem 3: Incomplete reduction of the nitro group.

-

Possible Cause 1: Catalyst Poisoning or Deactivation (for Catalytic Hydrogenation).

-

Explanation: The sulfur atom in the thiomorpholine ring can act as a catalyst poison for palladium and other precious metal catalysts, significantly reducing their activity.[11]

-

Solution:

-

Increase Catalyst Loading: Use a higher weight percentage of Pd/C (e.g., 10-20 mol%).

-

Use a Sulfur-Tolerant Catalyst: While less common, certain catalysts show higher tolerance to sulfur.

-

Switch to Chemical Reduction: Use alternative reducing agents like SnCl₂/HCl or Fe/HCl, which are not susceptible to sulfur poisoning.[8]

-

-

-

Possible Cause 2: Insufficient Reducing Agent (for Chemical Reduction).

-

Explanation: The reduction of a nitro group to an amine is a six-electron process and requires a stoichiometric excess of the reducing metal and acid.

-

Solution: Ensure a sufficient excess of the metal (e.g., 3-5 equivalents of SnCl₂ or Fe) and acid is used. Monitor the reaction via TLC to confirm the disappearance of the nitro-intermediate.

-

Problem 4: Low yield after workup and purification.

-

Possible Cause 1: Product Loss During Extraction.

-

Explanation: The final product is an amino acid, making it amphoteric. It can be soluble in both aqueous acid and aqueous base, leading to losses during standard liquid-liquid extraction.

-

Solution: Carefully adjust the pH of the aqueous solution to the isoelectric point of the molecule to precipitate the product. Filter the solid, wash with cold water, and then with a non-polar solvent like hexane to remove organic impurities.[12]

-

-

Possible Cause 2: Difficulty with Recrystallization.

-

Explanation: Finding a suitable single solvent for recrystallization can be challenging due to the molecule's polarity.

-

Solution: Use a mixed solvent system for recrystallization. A common approach is to dissolve the crude product in a polar solvent like ethanol or methanol at reflux and then slowly add a less polar co-solvent (like water or ethyl acetate) until turbidity is observed, then allow it to cool slowly.[6][13]

-

Optimized Experimental Protocol

This protocol provides a robust, step-by-step methodology for the synthesis, incorporating troubleshooting insights.

Step 1: Synthesis of 2-(thiomorpholin-4-yl)-5-nitrobenzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-nitrobenzoic acid (1.0 eq).

-

Reagent Addition: Add thiomorpholine (3.0 eq). Using excess thiomorpholine serves as both the nucleophile and the solvent.

-

Heating: Heat the mixture to 120-130 °C with vigorous stirring. The solid should dissolve to form a dark solution.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate with a few drops of acetic acid). The reaction is typically complete within 4-6 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker containing ice water (approx. 10 volumes).

-

Acidify the aqueous mixture to pH 2-3 with concentrated HCl. A yellow precipitate should form.

-

Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the solid by vacuum filtration, washing thoroughly with cold water to remove excess thiomorpholine hydrochloride.

-

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 2-(thiomorpholin-4-yl)-5-nitrobenzoic acid as a yellow solid.

Step 2: Synthesis of 5-Amino-2-(thiomorpholin-4-yl)benzoic acid

-

Reaction Setup: In a round-bottom flask, suspend the 2-(thiomorpholin-4-yl)-5-nitrobenzoic acid (1.0 eq) in ethanol.

-

Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).

-

Heating: Heat the mixture to reflux (approx. 78 °C) with stirring for 2-4 hours. The yellow color of the starting material should fade.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture and concentrate it under reduced pressure to remove most of the ethanol.

-

Add water and carefully basify the mixture to pH 8-9 with a saturated sodium bicarbonate solution to precipitate the tin salts.

-

Filter the mixture through a pad of celite to remove the inorganic salts, washing the celite pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel. The product may be in both the aqueous and organic layers. Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Final Purification: The resulting crude solid can be recrystallized from methanol or an ethanol/ethyl acetate mixture to afford the final product, 5-Amino-2-(thiomorpholin-4-yl)benzoic acid.

Data & Visualization

Table 1: Troubleshooting Summary

| Problem | Step | Primary Cause | Recommended Action |

| Low Conversion | 1 (SNAr) | Insufficient Temperature | Increase heat to 120-130 °C; monitor via TLC. |

| Low Conversion | 1 (SNAr) | Reagent Protonation | Use >2 eq. of thiomorpholine or add K₂CO₃. |

| Incomplete Reduction | 2 (Reduction) | Catalyst Poisoning (Pd/C) | Switch to chemical reduction (SnCl₂/HCl or Fe/HCl). |

| Low Final Yield | 2 (Workup) | Product Loss | Adjust pH carefully to isoelectric point for precipitation. |

Diagrams

Caption: The two-step synthetic pathway.

References

- Lyding, A. R. (1956). U.S. Patent No. 2,735,865. Washington, DC: U.S. Patent and Trademark Office.

-

PrepChem. (2023). Synthesis of 5-amino-2-morpholinobenzoic acid. Retrieved from [Link]

-

Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

-

Chem Help ASAP. (2020, February 2). SNAr reaction scope & limitations [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.

-

Zhang, W., et al. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Chinese Journal of Chemistry. Retrieved from [Link]

-

Lejarazo Gómez, E. F. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering. Retrieved from [Link]

-

Reddit. (2020, July 14). Reduction of aryl-nitro group in presence of disulfide bond. r/Chempros. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2018, June 22). Reduction of 4-nitrobenzoic acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 5. youtube.com [youtube.com]

- 6. prepchem.com [prepchem.com]

- 7. scispace.com [scispace.com]

- 8. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. US2735865A - Process for purifying p-aminobenzoic - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Recrystallization of 5-Amino-2-(thiomorpholin-4-yl)benzoic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 5-Amino-2-(thiomorpholin-4-yl)benzoic acid via recrystallization. We will explore the underlying chemical principles governing solvent selection and provide a series of structured troubleshooting guides and protocols to overcome common experimental hurdles.

Understanding the Molecule: Why Recrystallization Can Be Challenging

5-Amino-2-(thiomorpholin-4-yl)benzoic acid is a complex molecule with distinct structural features that dictate its solubility behavior. A successful purification strategy begins with understanding this structure.

-

Zwitterionic Potential: The molecule possesses both a basic aromatic amine (-NH₂) group and an acidic carboxylic acid (-COOH) group. In neutral solutions, it can exist as a zwitterion, an internal salt. This significantly increases its polarity and affinity for polar, protic solvents while drastically reducing its solubility in non-polar organic solvents.

-

High Polarity: The combination of the amino and carboxyl groups, along with the heteroatoms in the thiomorpholine ring, makes the overall molecule highly polar. This necessitates the use of polar solvents for dissolution.

-

Hydrogen Bonding: The N-H and O-H protons are strong hydrogen bond donors, and the oxygen, nitrogen, and sulfur atoms are hydrogen bond acceptors. Solvents that can effectively compete for these hydrogen bonds are required for dissolution.

These properties mean that finding a single solvent with the ideal solubility profile—high solubility when hot, low solubility when cold—can be difficult. Therefore, a systematic approach involving single and mixed-solvent systems is often required.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the recrystallization of 5-Amino-2-(thiomorpholin-4-yl)benzoic acid in a direct question-and-answer format.

Q1: My compound is insoluble in common non-polar solvents like hexanes and toluene, but seems too soluble in polar solvents like methanol, even when cold. What should I do?

This is the most common scenario for this type of polar, zwitterionic molecule. It indicates that a single-solvent system is unlikely to be effective. The large difference in solubility required for good recovery is not being met.

Causality: Non-polar solvents lack the ability to solvate the highly polar amino acid functionality. Conversely, highly polar protic solvents like methanol and water may form such strong hydrogen bonds that the compound remains in solution even at low temperatures.

Solution: You must transition to a mixed-solvent system . This technique involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the careful addition of a miscible "bad" or "anti-solvent" (in which it is poorly soluble) to induce precipitation.

Q2: How do I rationally select a mixed-solvent pair?